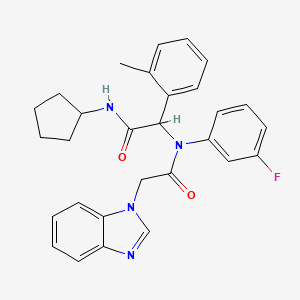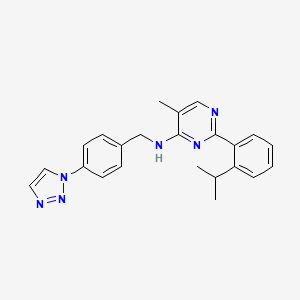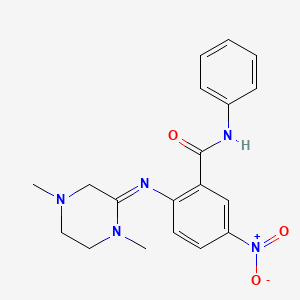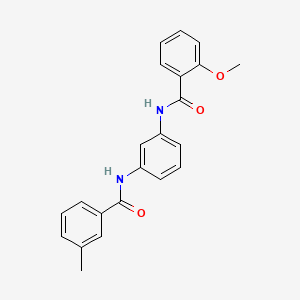
Molybdenum nickel oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molybdenum nickel oxide is a bioactive chemical.
Scientific Research Applications
Electrocatalysis in Hydrogen Evolution : MoNiO materials, particularly nickel–molybdenum (Ni–Mo) combinations, are highly effective as electrocatalysts for hydrogen evolution reactions. The synergistic interaction between nickel and molybdenum in these materials significantly enhances catalytic activity, going beyond what is achievable with each metal independently (McKay et al., 2016).
Supercapacitors : MoNiO is also integral in developing advanced electrode materials for supercapacitors. For example, nickel oxide and molybdenum oxide composites with graphene exhibit remarkable energy density, durability, and cyclic stability, making them promising for next-generation supercapacitors (Tiwari et al., 2020).
Microbolometers : MoNiO thin films demonstrate high temperature coefficients of resistance, making them suitable for applications like microbolometers used in thermal cameras (Jin et al., 2015).
Catalysis : NiMo nanoparticles synthesized by laser ablation show potential as alternatives to noble metals in various catalytic applications, including water electrolysis and automotive emission catalysis (Marzun et al., 2017).
Hydrotreatment Processes : Ni-promoted Mo-based catalysts are key in chemical industry processes, especially under high-pressure hydrogen environments. These catalysts undergo transformations to become more effective in hydrotreatment applications (Gericke et al., 2022).
Oxygen Evolution Reaction : MoNiO plays a crucial role in enhancing the oxygen evolution reaction (OER), particularly in nickel-iron alloy nanosheets. The presence of molybdenum oxide leads to increased active sites and improved electronic properties (Xie et al., 2017).
Urea Electro-Oxidation : MoNiO nanorods have shown excellent catalytic performance in the electro-oxidation of urea, which is crucial for wastewater treatment and energy conversion and storage (Yang et al., 2019).
Optical and Electronic Applications : Molybdenum oxides, due to their chemical and physical characteristics, are versatile for incorporation in optical, electronic, catalytic, bio, and energy systems. Variations in oxidation states allow control over crystal structure and electronic states (De Castro et al., 2017).
properties
CAS RN |
12673-58-4 |
|---|---|
Product Name |
Molybdenum nickel oxide |
Molecular Formula |
MoNiO4 |
Molecular Weight |
218.6494 |
IUPAC Name |
Molybdenum nickel oxide |
InChI |
InChI=1S/Mo.Ni.4O/q+6;+2;4*-2 |
InChI Key |
PPCUWJIPZHIVNU-UHFFFAOYSA-N |
SMILES |
[Mo+6].[Ni+2].[O-2].[O-2].[O-2].[O-2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Molybdenum nickel oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide](/img/structure/B609136.png)






![N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide](/img/structure/B609151.png)
![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)
![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

